Gamabufotalin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La gamabufagin ejerce sus efectos inhibiendo la activación de la vía de señalización VEGFR-2, que es crucial para la angiogénesis (la formación de nuevos vasos sanguíneos). Al bloquear esta vía, la gamabufagin puede inhibir el crecimiento y la propagación de las células cancerosas . Además, la gamabufagin induce la apoptosis (muerte celular programada) en las células cancerosas al activar vías dependientes de caspasas y promover la liberación de citocromo c de las mitocondrias .

Análisis Bioquímico

Biochemical Properties

Gamabufotalin interacts with several enzymes and proteins. It inhibits the phosphorylation of IKKβ by targeting the ATP-binding site, thereby suppressing COX-2 expression . It also interacts with the ATP-binding sites of Hsp90, inhibiting the chaperone function of Hsp90 and reducing the expression of Hsp90-dependent client proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively inhibits the growth of non-small cell lung cancer (NSCLC) cells and enhances apoptosis induction . It also suppresses COX-2 expression, thereby inhibiting the proliferation of NSCLC cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of IKKβ, thereby suppressing COX-2 expression . It also interacts with the ATP-binding sites of Hsp90, inhibiting the chaperone function of Hsp90 and reducing the expression of Hsp90-dependent client proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the phosphorylation of IKKβ, thereby suppressing COX-2 expression

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La gamabufagin puede sintetizarse mediante diversas reacciones químicas que involucran derivados de bufadienólidos. Un método común implica la transformación de bufotalina a cinobufagin, que luego puede modificarse para producir gamabufagin . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la conversión.

Métodos de producción industrial

La producción industrial de gamabufagin implica la extracción de bufadienólidos del veneno de sapo, seguida de procesos de purificación y modificación química. La estabilidad y la baja toxicidad de la gamabufagin la hacen adecuada para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

La gamabufagin experimenta diversas reacciones químicas, entre ellas:

Oxidación: La gamabufagin puede oxidarse para formar diferentes derivados, que pueden tener actividades biológicas distintas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la gamabufagin, alterando sus propiedades químicas.

Sustitución: Las reacciones de sustitución implican reemplazar átomos o grupos específicos dentro de la molécula de gamabufagin con otros átomos o grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para garantizar las transformaciones químicas deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de gamabufagin, cada uno con propiedades químicas y biológicas únicas. Estos derivados se estudian a menudo por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

La gamabufagin pertenece a la familia de los bufadienólidos, que incluye varios compuestos similares:

Arenobufagin: Aislado del sapo argentino (Chaunus arenarum), conocido por sus potentes efectos cardiotónicos.

Bufotalina: Encontrado en el sapo de caña (Rhinella marina), utilizado en la medicina tradicional china.

Cinobufagin: Aislado del sapo de la isla de Chusan (Bufo gargarizans), estudiado por sus propiedades antitumorales.

Marinobufagin: Encontrado en Bufo rubescens y el sapo de caña, conocido por sus efectos cardiotónicos.

Quercicobufagin: Aislado del sapo de roble (Anaxyrus quercicus), estudiado por sus actividades biológicas.

La gamabufagin es única debido a su inhibición específica de la vía de señalización VEGFR-2 y su toxicidad relativamente baja en comparación con otros bufadienólidos .

Actividad Biológica

Gamabufotalin, a bufadienolide compound derived from the venom of the cane toad (Rhinella marina), has garnered significant attention for its diverse biological activities, particularly in cancer therapy. This article explores its mechanisms of action, therapeutic potential, and the results of various studies that highlight its efficacy against different types of cancer.

Overview of this compound

This compound (CS-6) is primarily known for its potent anti-tumor properties. It has been isolated from traditional Chinese medicine, particularly from the Chansu preparation, which has been used for centuries in various therapeutic contexts. The compound exhibits high metabolic stability and a favorable safety profile compared to other chemotherapeutic agents.

The biological activity of this compound involves several key mechanisms:

- Inhibition of COX-2 : this compound significantly suppresses the expression of cyclooxygenase-2 (COX-2), a protein often overexpressed in various cancers. It does this by inhibiting the phosphorylation of IκB kinase β (IKKβ), which prevents the activation of NF-κB, a transcription factor that promotes COX-2 expression .

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to increased cytochrome c release and caspase activation. This results in programmed cell death in cancer cells, including non-small cell lung cancer (NSCLC) and glioblastoma .

- Anti-Angiogenic Effects : this compound has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. It disrupts the vascular endothelial growth factor (VEGF) signaling pathway, further contributing to its anti-tumor effects .

In Vitro Studies

- NSCLC Cell Lines : In studies involving NSCLC cell lines, this compound demonstrated a strong ability to inhibit cell proliferation and induce apoptosis. It was found to down-regulate COX-2 and phosphorylated p65 NF-κB levels in treated cells .

- Glioblastoma Cells : Research indicated that this compound exhibits selective cytotoxicity against glioblastoma cells (U-87 and U-251). When combined with arsenite, it enhanced the cytotoxic effects through G2/M cell cycle arrest and downregulation of key regulatory proteins like cdc25C and Cyclin B1 .

- Other Cancer Types : Additional studies have shown that this compound can induce apoptosis in gastric and bladder cancer cells, highlighting its broad-spectrum anti-cancer activity .

In Vivo Studies

In xenograft models using nude mice, this compound treatment led to significant reductions in tumor weight and size. The compound was effective in modulating tumor microenvironments by decreasing inflammatory markers associated with tumor progression .

Case Studies

Several case studies have documented the clinical application of this compound:

- Combination Therapies : A notable case involved combining this compound with conventional chemotherapeutics to enhance therapeutic efficacy while reducing side effects. This approach has shown promise in increasing the sensitivity of resistant cancer cells to treatment .

- Patient Outcomes : Clinical observations suggest that patients receiving treatments incorporating this compound experienced improved outcomes compared to those on standard therapies alone, particularly in terms of tumor response rates and quality of life metrics.

Data Summary

Propiedades

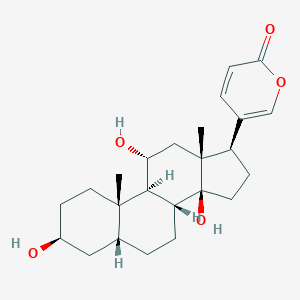

IUPAC Name |

5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLOAVOGWSPEF-KJRPADTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878664 | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-11-2 | |

| Record name | Gamabufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamabufotalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamabufotalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gamabufotalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMABUFOTALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: In glioblastoma cells, gamabufotalin exhibits potent cytotoxic activity. Research suggests it triggers apoptosis through both intrinsic and extrinsic pathways, indicated by caspase activation and enhanced lactate dehydrogenase leakage. [, , ] Additionally, this compound induces G2/M cell cycle arrest, likely through the downregulation of cell cycle regulators such as cdc25C, Cyclin B1, cdc2, and survivin. [] It also promotes autophagy, contributing to its overall cytotoxic effect. [, ]

ANone: Yes, this compound demonstrates the ability to modulate the tumor microenvironment by depleting CD4+CD25+Foxp3+ regulatory T (Treg) cells in mitogen-activated human peripheral blood mononuclear cells (PBMCs). [] This depletion of Treg cells could potentially enhance antitumor immunity, as Treg cells are known to suppress immune responses against tumors.

ANone: this compound has the molecular formula C24H34O6 and a molecular weight of 418.52 g/mol. []

ANone: this compound's structure has been elucidated through various spectroscopic techniques, including FAB-MS, 1H-NMR, and 13C-NMR. [, , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: Computational methods, such as molecular docking, have been used to predict the binding interactions of this compound with target proteins. For example, molecular docking studies revealed that this compound interacts with the ATP-binding sites of Hsp90, suggesting a potential mechanism for its antitumor activity. []

ANone: Structural modifications on the bufadienolide scaffold significantly influence their growth inhibitory activity. Glycosylation generally enhances activity, while genins and degradation products tend to be less potent. [] The presence and position of hydroxyl groups, as seen in this compound, are crucial for activity. [, ] Modifications impacting the α-pyrone ring can also alter the photochemical properties of bufadienolides. []

ANone: Research suggests that after oral administration of cinobufacini capsules (containing this compound), the compound can be detected in rat plasma. [] Furthermore, studies on toad venom extracts indicate that bufadienolides, including this compound, are metabolized in the liver. []

ANone: Studies demonstrate that this compound exhibits potent antitumor activity in various cancer models, both in vitro and in vivo. It effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. [, , , , , ]

ANone: this compound exhibits potent in vitro anti-cancer activity against various human cancer cell lines, including glioblastoma (U-87, U-251), pancreatic cancer (SW1990), and multiple myeloma. [, , ] It demonstrates growth inhibitory effects at nanomolar concentrations, significantly lower than those observed for conventional chemotherapeutic agents. []

ANone: The efficacy of this compound has been evaluated in various in vivo models, including xenograft mouse models for multiple myeloma and human lung tumors. [, , ] Results show significant tumor growth inhibition and reduced osteolysis in the SCID-hu model for multiple myeloma. []

ANone: While this compound shows promising preclinical results, there are currently no published clinical trials investigating its efficacy and safety in humans.

ANone: Research explores the use of nanomedicine for targeted delivery of this compound in the context of gastric cancer. One study demonstrated the effectiveness of biomimetic graphene oxide quantum dots nanoparticles loaded with this compound and a photosensitizer. [] These nanoparticles, coated with a hybrid membrane, enhanced drug delivery to tumor sites and improved therapeutic efficacy.

ANone: Various analytical techniques are employed to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): For separation and quantification of this compound in toad venom and pharmaceutical preparations. [, , , , , , , ]

- Thin-Layer Chromatography (TLC): Used for initial separation and identification of this compound. []

- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for structural elucidation and identification of this compound and its metabolites. [, , , , ]

- Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): For comprehensive analysis and identification of chemical compounds in toad venom samples. []

ANone: Developed HPLC methods for this compound quantification undergo validation procedures to ensure accuracy, precision, and reproducibility. These procedures include assessing linearity, recovery, precision (intra-day and inter-day), and limits of detection and quantification. [, ]

ANone: Quality control of this compound in traditional Chinese medicine preparations, like ChanSu, involves various measures, including:

- Source Identification: Ensuring the use of authentic toad species (Bufo bufo gargarizans or B. melanostictus) as the source of toad venom. []

- Chemical Profiling: Utilizing HPLC fingerprinting techniques to establish characteristic chromatographic patterns for different batches of toad venom and identify adulterants. [, , ]

- Quantitative Analysis: Employing validated HPLC methods to determine the content of this compound and other active bufadienolides. [, , ]

ANone: this compound research benefits from various disciplines, including:

- Chemistry: For isolation, purification, structural elucidation, and development of analytical methods. [, , , , ]

- Pharmacology: For investigating its pharmacological effects, mechanisms of action, and potential therapeutic applications. [, , , , , , , ]

- Computational Chemistry: For predicting interactions with target proteins and guiding the design of more potent and selective analogs. []

- Nanotechnology: For developing targeted drug delivery systems to improve its therapeutic index and reduce potential side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.